Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the benzodioxole and thiophene rings, followed by the introduction of the ethyl ester and dimethoxybenzoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate
- Ethyl (1,3-benzodioxol-5-ylmethyl)aminoacetate
Uniqueness
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO7S/c1-5-31-25(28)22-14(2)21(9-15-6-7-19-20(8-15)33-13-32-19)34-24(22)26-23(27)16-10-17(29-3)12-18(11-16)30-4/h6-8,10-12H,5,9,13H2,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZLLYFRNWPPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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